2-Heptanone, 1-(2-pyridinyl)-
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Overview
Description
1-(2-Pyridyl)-2-heptanone is an organic compound that belongs to the class of pyridyl ketones It is characterized by a pyridine ring attached to a heptanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Pyridyl)-2-heptanone can be synthesized through several methods. One common approach involves the reaction of 2-pyridylmagnesium bromide with heptanone under controlled conditions. This reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of 1-(2-Pyridyl)-2-heptanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Pyridyl)-2-heptanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridyl carboxylic acids.
Reduction: Reduction reactions can convert it into pyridyl alcohols.
Substitution: It can undergo substitution reactions where the pyridyl ring is functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products: The major products formed from these reactions include pyridyl carboxylic acids, pyridyl alcohols, and various substituted pyridyl derivatives .
Scientific Research Applications
1-(2-Pyridyl)-2-heptanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Pyridyl)-2-heptanone exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1,3-Di(2-pyridyl)benzene: This compound also contains pyridyl rings and is used in similar applications.
N-(Pyridin-2-yl)amides: These compounds share the pyridyl moiety and have diverse biological activities
Uniqueness: 1-(2-Pyridyl)-2-heptanone is unique due to its specific structure, which combines the properties of pyridyl and heptanone groups. This unique combination allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in various fields .
Properties
CAS No. |
21211-98-3 |
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Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-pyridin-2-ylheptan-2-one |
InChI |
InChI=1S/C12H17NO/c1-2-3-4-8-12(14)10-11-7-5-6-9-13-11/h5-7,9H,2-4,8,10H2,1H3 |
InChI Key |
FNCURCQBIDZJSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CC1=CC=CC=N1 |
Origin of Product |
United States |
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